Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-thione
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Overview
Description
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione is a spiro compound characterized by a unique structure where a cyclopentane ring is fused to an isobenzofuran ring through a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione typically involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is promoted by simple and inexpensive catalysts such as NaOH . The reaction conditions are mild, and the process is efficient, yielding the desired spiro compound in excellent yields as single diastereomers .
Industrial Production Methods
While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the spiro carbon or the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro(cyclopentane-1,3’-indoline) derivatives: These compounds share a similar spiro structure and have been studied for their biological activities.
Spiro[cyclopentane-1,1’-isoindole]-2’(3’H)-carboxylate:
Uniqueness
Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-thione is unique due to its specific spiro linkage and the presence of a thione group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
83962-33-8 |
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Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
spiro[2-benzofuran-3,1'-cyclopentane]-1-thione |
InChI |
InChI=1S/C12H12OS/c14-11-9-5-1-2-6-10(9)12(13-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
QVNFABXIFFKYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C(=S)O2 |
Origin of Product |
United States |
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